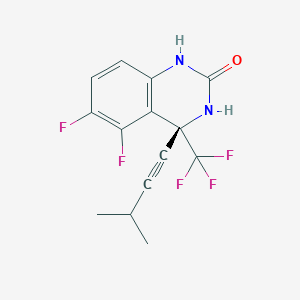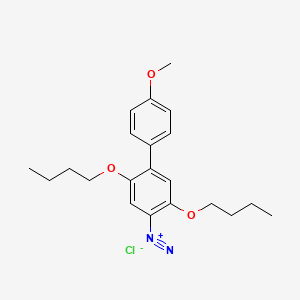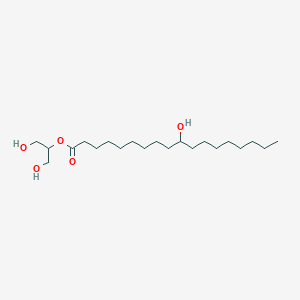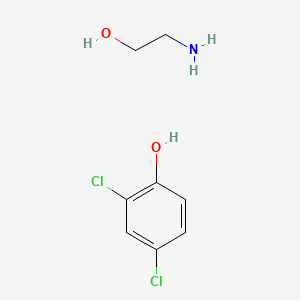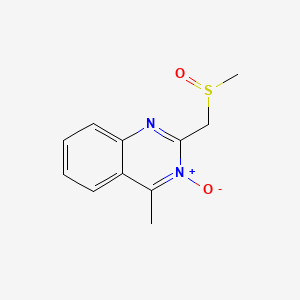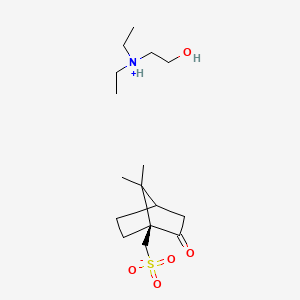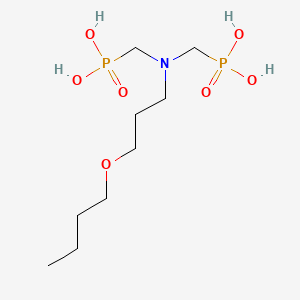
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is a chemical compound with the molecular formula C9H23NO7P2 and a molecular weight of 319.23 g/mol . It is a member of the bisphosphonate family, which is known for its applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid typically involves the reaction of 3-butoxypropylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{3-Butoxypropylamine} + \text{Formaldehyde} + \text{Phosphorous acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in various industrial processes, including water treatment and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of (((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, inhibiting their activity. The compound’s phosphonic acid groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Iminodi(methylphosphonic acid): Similar in structure but with different alkyl groups.
Ethylenediaminetetra(methylenephosphonic acid): Contains multiple phosphonic acid groups and is used as a chelating agent.
Nitrilotri(methylenephosphonic acid): Another bisphosphonate with different substituents.
Uniqueness
(((3-Butoxypropyl)imino)bis(methylene))bisphosphonic acid is unique due to its specific alkyl chain and imino group, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields .
Properties
CAS No. |
85098-96-0 |
|---|---|
Molecular Formula |
C9H23NO7P2 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
[3-butoxypropyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C9H23NO7P2/c1-2-3-6-17-7-4-5-10(8-18(11,12)13)9-19(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16) |
InChI Key |
LVOJNULPXOXYRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCCN(CP(=O)(O)O)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



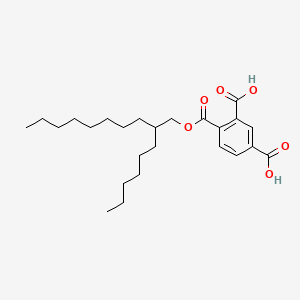

![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)

